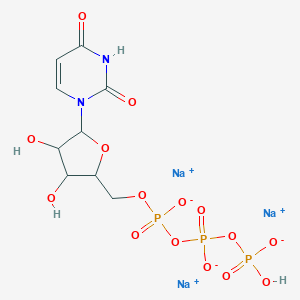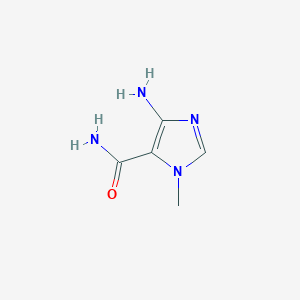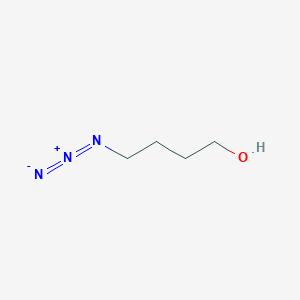
4-Azidobutan-1-OL
Overview
Description
4-Azidobutan-1-OL is an organic compound with the molecular formula C4H9N3O. It is characterized by the presence of an azide group (-N3) and a hydroxyl group (-OH) attached to a butane backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications .
Mechanism of Action
Target of Action
4-Azidobutan-1-ol is a compound with an azide head and a butanol tail . The primary targets of this compound are molecules with alkyne, BCN, DBCO groups . The azide (N3) group in the compound can react with these targets via Click Chemistry .
Mode of Action
The azide (N3) group in this compound reacts with alkyne, BCN, DBCO groups in the target molecules to yield a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its efficiency, specificity, and orthogonality .
Biochemical Pathways
The formation of a stable triazole linkage can potentially alter the structure and function of the target molecules . This can lead to downstream effects on various biochemical pathways, depending on the specific roles of the target molecules.
Pharmacokinetics
The hydroxyl group in the compound can potentially enhance its solubility, which could influence its absorption and distribution
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with its target molecules . This can lead to changes in the structure and function of the target molecules, potentially affecting various cellular processes. The exact molecular and cellular effects would depend on the specific roles of the target molecules.
Biochemical Analysis
Biochemical Properties
The azide group in 4-Azidobutan-1-OL is highly reactive and can participate in various biochemical reactions . It can react with alkynes, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction is often used in the synthesis of complex molecules in medicinal chemistry and materials science .
Cellular Effects
The exact cellular effects of this compound are not well-studied. Given its reactivity, it is likely that it can interact with various cellular components and influence cell function. For instance, the azide group can potentially interfere with normal cellular processes by reacting with alkynes present in the cell .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its reactivity. The azide group can react with alkynes, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can potentially influence the activity of enzymes, proteins, and other biomolecules in the cell .
Temporal Effects in Laboratory Settings
Given its reactivity, it is likely that its effects can change over time as it reacts with other molecules in the system .
Dosage Effects in Animal Models
Given its reactivity, it is likely that its effects can vary with dosage .
Metabolic Pathways
Given its reactivity, it is likely that it can interact with various enzymes and cofactors in the cell .
Transport and Distribution
Given its reactivity, it is likely that it can interact with various transporters and binding proteins in the cell .
Subcellular Localization
Given its reactivity, it is likely that it can be directed to specific compartments or organelles in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Azidobutan-1-OL can be synthesized through several methods. One common approach involves the reaction of 4-bromobutan-1-ol with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Azidobutan-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes to form stable triazole linkages.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield corresponding alkanes
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for introducing the azide group.
Copper(I) Catalysts: Employed in click chemistry reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
Triazoles: Formed through click chemistry.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Alkanes: Formed through reduction.
Scientific Research Applications
4-Azidobutan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry to create complex molecules and materials.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Comparison with Similar Compounds
4-Azido-1-butanol: Similar structure but may differ in reactivity and applications.
4-Bromo-1-butanol: Precursor in the synthesis of 4-Azidobutan-1-OL.
4-Amino-1-butanol: Contains an amino group instead of an azide group, leading to different reactivity and applications
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of the azide group with the versatility of the hydroxyl group. This makes it a valuable intermediate in various chemical processes and applications .
Properties
IUPAC Name |
4-azidobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c5-7-6-3-1-2-4-8/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVSXJFTZUOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480279 | |
| Record name | 4-AZIDOBUTAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54953-78-5 | |
| Record name | 4-AZIDOBUTAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone](/img/structure/B127759.png)
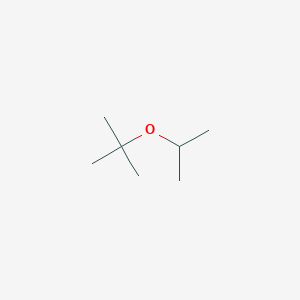
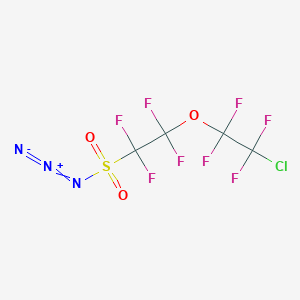
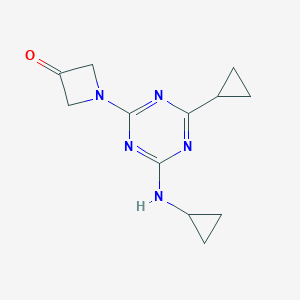
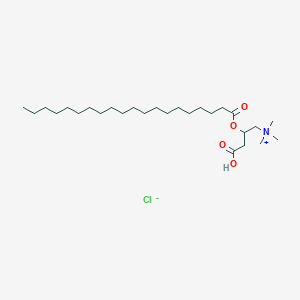

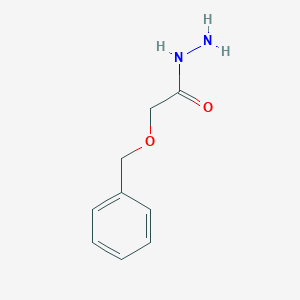
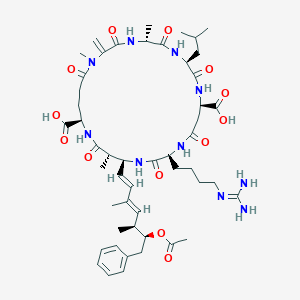
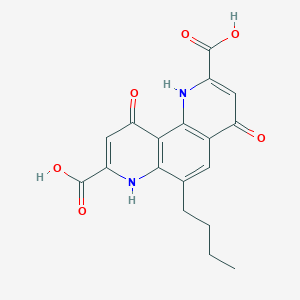
![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)

